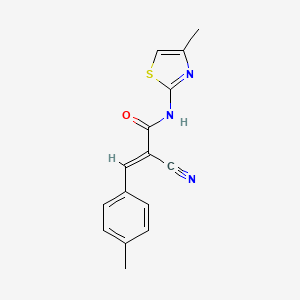

(2E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide, also known as MMT, is a synthetic organic compound that has recently been studied for its potential applications in scientific research. MMT is a derivative of acrylamide, a monomer used in the synthesis of polymers, and has been found to have several interesting properties that make it an attractive option for use in a variety of scientific experiments.

Aplicaciones Científicas De Investigación

Herbicidal Activity

A series of 2-cyanoacrylates, similar in structure to the compound of interest, have been synthesized and evaluated for their herbicidal activities. These compounds act as herbicidal inhibitors of PSII electron transport, displaying significant effectiveness in controlling unwanted vegetation. A notable example from this class, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, demonstrated exceptional herbicidal activity at doses as low as 75 g/ha. The presence of a suitable substituent at the 3-position of the acrylate moiety was found to be crucial for enhancing the herbicidal potency, marking these 2-cyanoacrylates as a novel class of herbicides with activities comparable to existing analogs containing chloropyridyl or chlorophenyl groups (Wang, Li, Li, & Huang, 2004).

Solar Cell Applications

Research into organic sensitizers for solar cell applications has identified functionalized unsymmetrical organic sensitizers, which include a structure similar to the compound , as promising candidates. These sensitizers, when anchored onto TiO2 film, have shown unprecedented incident photon to current conversion efficiencies, reaching up to 91%. The photovoltaic performance of these sensitizers, evaluated under standard AM 1.5 sunlight, revealed impressive overall conversion efficiencies, highlighting the potential of cyanoacrylic acid derivatives in enhancing solar cell technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Organic Synthesis and Chemical Reactivity

The compound and its analogs have been extensively studied for their reactivity and potential in synthesizing a wide range of organic molecules. For example, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide and its structure determination through NMR and X-ray diffraction showcases the versatility of such compounds in organic synthesis. These findings contribute to a deeper understanding of the structural and electronic properties of acrylamide derivatives, which can be leveraged in designing new molecules with desired functionalities (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).

Propiedades

IUPAC Name |

(E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-3-5-12(6-4-10)7-13(8-16)14(19)18-15-17-11(2)9-20-15/h3-7,9H,1-2H3,(H,17,18,19)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYHJCOVCCWGSI-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)

![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)

![Sodium;6-(3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)pyridine-2-carboxylate](/img/structure/B2754663.png)

![4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one](/img/structure/B2754665.png)

![N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2754669.png)

![7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2754671.png)

![1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one](/img/structure/B2754672.png)

![(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754676.png)